molecular formula C17H13N3OS2 B2816512 N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide CAS No. 872630-03-0

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2816512
CAS No.: 872630-03-0
M. Wt: 339.43
InChI Key: SFKKGRTXEKJEIW-UHFFFAOYSA-N
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Description

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide: is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazo[2,1-b]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step might involve a Suzuki coupling reaction or a similar cross-coupling method.

    Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.

    Introduction of the thiophene ring: This might involve a Stille or Heck coupling reaction.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This often involves continuous flow chemistry or batch processing under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the imidazo[2,1-b]thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide: could have applications in:

    Medicinal Chemistry: Potential as a drug candidate due to its complex structure and possible biological activity.

    Biological Research: Used as a probe to study biological pathways.

    Material Science: Could be used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

    Bind to enzymes or receptors: Affecting their activity.

    Interact with DNA or RNA: Modulating gene expression.

    Disrupt cellular processes: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds might include other heterocyclic acetamides or derivatives of imidazo[2,1-b]thiazole. Compared to these, N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide might offer unique properties due to the specific arrangement of its functional groups.

List of Similar Compounds

  • N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
  • 2-(thiophen-2-yl)acetamide
  • Imidazo[2,1-b]thiazole derivatives

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c21-16(10-14-5-2-7-22-14)18-13-4-1-3-12(9-13)15-11-20-6-8-23-17(20)19-15/h1-9,11H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKKGRTXEKJEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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